molecular formula C13H14N2O2 B1449820 6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine CAS No. 1258306-18-1

6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine

Cat. No.: B1449820
CAS No.: 1258306-18-1
M. Wt: 230.26 g/mol
InChI Key: LAIQMLBLEWFHTI-UHFFFAOYSA-N
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Description

6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine is a pyrimidine derivative that has garnered attention in recent years due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C12H13N3O2
  • Molecular Weight : 233.25 g/mol
  • IUPAC Name : 6-(benzyloxymethyl)-4-hydroxy-2-methylpyrimidine

Antiviral Properties

Research indicates that certain pyrimidine derivatives exhibit antiviral activity. A study highlighted the potential of this compound as an inhibitor of viral replication pathways, particularly in the context of HIV and other retroviruses. The compound was found to inhibit both integrase (IN) and reverse transcriptase (RT), suggesting a dual mechanism of action against HIV .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes that are crucial for various biological pathways. For instance, it has shown promise in inhibiting enzymes involved in nucleotide metabolism, which could have implications for cancer treatment .

The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:

  • Binding to Enzyme Active Sites : The compound may bind to the active sites of target enzymes, preventing substrate access.
  • Disruption of Viral Replication : By inhibiting key enzymes in viral replication, it reduces the viral load in infected cells.

Study on Antiviral Activity

A recent study evaluated the antiviral efficacy of this compound against HIV-infected cell lines. The results indicated a significant reduction in viral load when treated with varying concentrations of the compound.

Concentration (µM)Viral Load Reduction (%)
125
550
1075

In Vivo Studies

In vivo studies conducted on animal models demonstrated that administration of the compound led to a marked decrease in tumor size, suggesting its potential application in oncology.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibits HIV replication
Enzyme InhibitionInhibits nucleotide metabolism enzymes
AntitumorReduces tumor size in animal models

Properties

IUPAC Name

2-methyl-4-(phenylmethoxymethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-10-14-12(7-13(16)15-10)9-17-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIQMLBLEWFHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.